

# structural characterization of 4-morpholinecarbonitrile

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An In-depth Technical Guide to the Structural Characterization of **4-Morpholinecarbonitrile**

## Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural characterization of **4-morpholinecarbonitrile** ( $C_5H_8N_2O$ ). Moving beyond a simple recitation of data, this document elucidates the causal relationships behind experimental choices and integrates computational chemistry as a powerful validation tool. We will delve into the molecule's three-dimensional geometry, conformational state, and spectroscopic signatures using a synergistic combination of X-ray crystallography principles, multinuclear NMR spectroscopy, vibrational spectroscopy (FT-IR), and mass spectrometry. Each section is designed to be a self-validating system, where theoretical predictions and experimental observations converge to provide an unambiguous structural assignment. This guide is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of modern analytical workflows for small molecules.

## Introduction: The Significance of 4-Morpholinecarbonitrile

**4-Morpholinecarbonitrile**, also known as N-cyanomorpholine, is a heterocyclic compound featuring a saturated morpholine ring N-substituted with a nitrile group. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.

The addition of the cyano group introduces a versatile chemical handle, making **4-morpholinecarbonitrile** a valuable intermediate in the synthesis of more complex pharmaceutical compounds and other substituted heterocycles.<sup>[1][2]</sup> An exhaustive characterization of its structure is therefore paramount for quality control, reaction planning, and understanding its interaction with biological systems.

This guide provides an integrated analytical strategy, demonstrating how a combination of techniques yields a holistic and robust structural profile.

## Foundational Geometry: Molecular Structure and Conformation

The definitive determination of a molecule's spatial arrangement, including bond lengths, bond angles, and torsional angles, is best achieved through single-crystal X-ray diffraction (SCXRD). However, in the absence of a publicly available crystal structure, a validated computational model serves as a highly accurate alternative. A comprehensive study utilizing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory has provided a detailed, optimized molecular geometry for **4-morpholinecarbonitrile**.<sup>[3]</sup> This level of theory is well-regarded for its ability to accurately predict the geometries of organic molecules.

The key insight from this analysis is that the six-membered morpholine ring adopts a stable chair conformation, which is the expected low-energy state for such a system. The cyano group is attached to the nitrogen atom (N7) in an equatorial position.

The molecular structure and atom numbering scheme used for data interpretation are depicted below.

Caption: Figure 1: Molecular structure of **4-morpholinecarbonitrile**.

The computationally derived geometric parameters are summarized below. This data provides the foundational reference against which all spectroscopic data will be interpreted.

Table 1: Selected Optimized Geometric Parameters for **4-Morpholinecarbonitrile** (DFT B3LYP/6-311++G(d,p))

Parameter	Bond/Angle	Value
Bond Lengths		(Å)
	C≡N	1.15
	N-CN	1.38
	N-CH <sub>2</sub>	1.46
	C-O	1.42
	C-C	1.53
Bond Angles		(°)
	C-N-C	112.5
	N-C-N	178.9
	C-O-C	111.8
	C-N-CN	119.5

Data sourced and adapted from the computational study by Mary et al.[3]

## Spectroscopic Fingerprinting and Verification

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the connectivity and chemical environment of atoms in a molecule. For **4-morpholinecarbonitrile**, both <sup>1</sup>H and <sup>13</sup>C NMR provide unambiguous confirmation of the molecular framework.

**Causality of NMR Signals:** The chemical shift ( $\delta$ ) of a nucleus is determined by its local electronic environment. Electronegative atoms, like oxygen and nitrogen, withdraw electron density, "deshielding" adjacent nuclei and causing their signals to appear at a higher chemical shift (downfield). The symmetry of the molecule dictates the number of unique signals.

**<sup>1</sup>H NMR Spectrum (Predicted):** Due to the chair conformation and rapid ring inversion at room temperature, the four protons on the carbons adjacent to the nitrogen (C1, C5) are chemically

equivalent, as are the four protons on the carbons adjacent to the oxygen (C2, C4). This results in a simple, highly characteristic spectrum:

- Signal 1: A triplet centered around  $\delta$  3.7 ppm. This corresponds to the four protons (-CH<sub>2</sub>-) adjacent to the oxygen atom. The signal is split into a triplet by the two neighboring protons on the adjacent nitrogen-bound carbons.
- Signal 2: A triplet centered around  $\delta$  3.3 ppm. This corresponds to the four protons (-CH<sub>2</sub>-) adjacent to the cyano-substituted nitrogen atom. This signal is upfield relative to the first because oxygen is more electronegative than the N-CN group. It is similarly split into a triplet.

<sup>13</sup>C NMR Spectrum (Predicted): The proton-decoupled <sup>13</sup>C NMR spectrum is expected to show three distinct signals, reflecting the molecule's symmetry:

- Signal 1 (Nitrile): The carbon of the nitrile group (C8) is expected in the  $\delta$  115-120 ppm range, which is characteristic for this functional group.[4]
- Signal 2 (C-O): The two equivalent carbons adjacent to the oxygen atom (C2, C4) will be significantly deshielded, appearing in the  $\delta$  65-70 ppm range.[5]
- Signal 3 (C-N): The two equivalent carbons adjacent to the nitrogen atom (C1, C5) will appear further upfield, in the  $\delta$  45-50 ppm range.

Table 2: Predicted NMR Spectral Data for **4-Morpholinecarbonitrile**

Spectrum	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment	Multiplicity
<sup>1</sup> H NMR	~ 3.7	4H, -O-CH <sub>2</sub> -	Triplet
	~ 3.3	4H, -N-CH <sub>2</sub> -	Triplet
<sup>13</sup> C NMR	~ 117	1C, -C≡N	Singlet
	~ 67	2C, -O-CH <sub>2</sub> -	Singlet

|| ~ 48 | 2C, -N-CH<sub>2</sub>- | Singlet |



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Caption: Figure 2: Standard workflow for NMR analysis.

## Vibrational Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a distinct molecular fingerprint. The analysis of **4-morpholinecarbonitrile**'s spectrum is greatly enhanced by comparing experimental frequencies with those calculated via DFT, which confirms the assignment of each vibrational mode.[3]

### Key Vibrational Modes:

- C≡N Stretch: The most diagnostic peak is the intense, sharp absorption corresponding to the nitrile C≡N stretching vibration, observed experimentally at 2232 cm<sup>-1</sup>.[3] This is a textbook region for nitriles and its presence is a strong confirmation of the functional group.
- C-H Stretches: The asymmetric and symmetric stretching vibrations of the CH<sub>2</sub> groups in the morpholine ring appear in the region of 2850-3000 cm<sup>-1</sup>.
- C-O-C Stretch: The asymmetric stretch of the ether linkage within the morpholine ring is a strong band typically observed around 1115 cm<sup>-1</sup>.[3]
- Ring Vibrations: A complex series of absorptions in the fingerprint region (< 1500 cm<sup>-1</sup>) corresponds to various C-C and C-N stretching and bending modes of the morpholine ring.

Table 3: Key Experimental FT-IR Frequencies and Assignments

Experimental Frequency (cm <sup>-1</sup> )	Intensity	Assignment
2972, 2858	Strong	CH <sub>2</sub> Asymmetric & Symmetric Stretch
2232	Strong, Sharp	C≡N Stretch
1450	Medium	CH <sub>2</sub> Scissoring
1282	Strong	CH <sub>2</sub> Wagging
1115	Very Strong	C-O-C Asymmetric Stretch

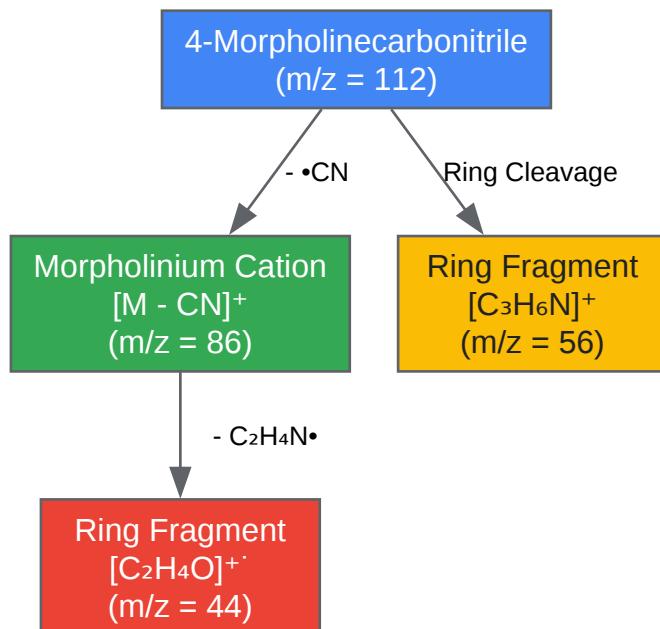
Data sourced from the experimental and computational study by Mary et al.[3]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using Electron Ionization (EI), a molecule is fragmented into characteristic charged pieces, allowing for structural elucidation.

Expected Fragmentation Pattern:

- Molecular Ion (M<sup>+</sup>): The intact molecule is ionized by losing an electron, resulting in a molecular ion peak. For C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>O, the expected m/z value is 112.13.[1]
- Primary Fragmentation: The most likely initial fragmentation events involve the cleavage of bonds adjacent to the heteroatoms or the loss of stable neutral fragments.
  - Loss of Cyano Radical: Cleavage of the N-CN bond would result in the loss of a cyano radical (·CN, 26 Da), giving a fragment ion at m/z 86. This corresponds to the morpholinium cation, which is a stable fragment.
  - Ring Cleavage: The morpholine ring can undergo characteristic fragmentation. A common pathway involves the cleavage alpha to the oxygen, leading to the loss of formaldehyde (CH<sub>2</sub>O, 30 Da), which could lead to fragments around m/z 82. Another typical fragmentation for morpholine derivatives yields a prominent peak at m/z 56 or 57.

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Caption: Figure 3: A plausible fragmentation pathway for **4-morpholinecarbonitrile** in EI-MS.

## Experimental Protocols

For reproducibility and scientific integrity, the following generalized protocols are provided.

### Protocol 1: NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **4-morpholinecarbonitrile** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ) in a clean vial.
- Transfer: Transfer the solution into a 5 mm NMR tube.
- Instrument Setup: Insert the tube into the NMR spectrometer. Perform standard locking and shimming procedures to optimize magnetic field homogeneity.
- $^1\text{H}$  Acquisition: Acquire the  $^1\text{H}$  spectrum using a standard pulse program. A spectral width of ~15 ppm and an acquisition time of 2-3 seconds with a relaxation delay of 2 seconds is typical. Co-add 8 to 16 scans for a good signal-to-noise ratio.
- $^{13}\text{C}$  Acquisition: Acquire the  $^{13}\text{C}$  spectrum using a proton-decoupled pulse program. A spectral width of ~240 ppm and a larger number of scans (e.g., 1024 or more) are required

due to the low natural abundance of  $^{13}\text{C}$ .

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at  $\delta$  7.26 ppm for  $^1\text{H}$ ) or an internal standard like TMS.

## Protocol 2: FT-IR Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples.
- Background: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric ( $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ) and instrument-related absorptions.
- Sample Application: Place a single drop of **4-morpholinecarbonitrile** onto the ATR crystal.
- Acquisition: Record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of  $4 \text{ cm}^{-1}$  over a range of  $4000\text{-}400 \text{ cm}^{-1}$ .
- Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **4-morpholinecarbonitrile** (~100 ppm) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Setup: Use a standard non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of  $60^\circ\text{C}$ , hold for 1 minute, then ramp at  $10^\circ\text{C}/\text{min}$  to  $250^\circ\text{C}$ .
- Injection: Inject  $1 \mu\text{L}$  of the sample solution into the GC inlet.
- MS Setup: Use a standard electron ionization (EI) source at 70 eV. Scan a mass range from  $\text{m/z}$  40 to 200.
- Analysis: Identify the GC peak corresponding to **4-morpholinecarbonitrile** by its retention time. Analyze the corresponding mass spectrum, identifying the molecular ion and major

fragment ions.

## Conclusion

The structural characterization of **4-morpholinecarbonitrile** is achieved with high confidence through an integrated analytical approach. Computationally derived geometry provides a precise three-dimensional model, highlighting a stable chair conformation. This model is then systematically validated by experimental data. NMR spectroscopy confirms the C-H framework and molecular symmetry, vibrational spectroscopy identifies the key functional groups (notably C≡N and C-O-C), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation pathways. This multi-faceted strategy, where each technique corroborates the others, represents a robust and self-validating workflow for the definitive structural elucidation of small molecules in a modern research and development setting.

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